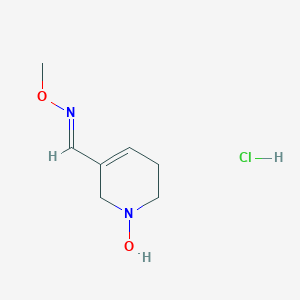

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tropigline can be synthesized through the esterification of tropanol with tigloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase enzyme, specifically 3β-tigloyloxytropane synthase, which is localized in the mitochondria . The reaction conditions typically involve the use of solvents and controlled temperatures to facilitate the esterification process.

Industrial Production Methods: Industrial production of tropigline involves the extraction of tropane alkaloids from solanaceous plants followed by chemical modification. The process includes the isolation of tropanol and its subsequent esterification with tigloyl-CoA. Advanced biotechnological methods, such as the use of engineered Escherichia coli, have also been explored to produce tropigline from tiglic acid and tropanol .

Chemical Reactions Analysis

Types of Reactions: Tropigline undergoes various chemical reactions, including:

Oxidation: Tropigline can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert tropigline into its reduced forms.

Substitution: Tropigline can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced tropane derivatives.

Substitution: Formation of substituted tropane compounds with various functional groups.

Scientific Research Applications

Tropigline has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the chemistry of tropane alkaloids and their derivatives.

Biology: Investigated for its role in plant metabolism and secondary metabolite biosynthesis.

Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

Tropigline exerts its effects by acting as a muscarinic receptor antagonist. It binds to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors . This leads to the inhibition of cholinergic neurotransmission, which is beneficial in conditions like Parkinson’s disease where cholinergic overactivity is a problem. The molecular targets include the M1 and M2 subtypes of muscarinic receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Hyoscyamine: Similar to atropine, hyoscyamine is used for its antispasmodic and anticholinergic effects.

Uniqueness of Tropigline: Tropigline is unique due to its specific therapeutic applications in neurodegenerative diseases and its relatively lower side effect profile compared to other tropane alkaloids . Its mitochondrial localization and specific enzymatic synthesis pathway also distinguish it from other similar compounds .

Properties

CAS No. |

145427-94-7 |

|---|---|

Molecular Formula |

C7H13ClN2O2 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |

InChI |

InChI=1S/C7H12N2O2.ClH/c1-11-8-5-7-3-2-4-9(10)6-7;/h3,5,10H,2,4,6H2,1H3;1H/b8-5+; |

InChI Key |

RSVMVWPICZVBAS-HAAWTFQLSA-N |

SMILES |

CON=CC1=CCCN(C1)O.Cl |

Isomeric SMILES |

CO/N=C/C1=CCCN(C1)O.Cl |

Canonical SMILES |

CON=CC1=CCCN(C1)O.Cl |

Synonyms |

1-(1-hydroxy-5,6-dihydro-2H-pyridin-3-yl)-N-methoxy-methanimine hydroc hloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)